molecular formula C8H15I B14345158 1-Iodooct-2-ene CAS No. 98314-97-7

1-Iodooct-2-ene

Cat. No.: B14345158
CAS No.: 98314-97-7
M. Wt: 238.11 g/mol
InChI Key: AYOKYBKEJRXARC-UHFFFAOYSA-N
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Description

1-Iodooct-2-ene is an organic compound that belongs to the class of alkenyl iodides It is characterized by the presence of an iodine atom attached to the second carbon of an octene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodooct-2-ene can be synthesized through various methods. One common approach involves the iodination of oct-2-ene using iodine and a suitable oxidizing agent. Another method includes the hydroiodination of oct-2-yne in the presence of a catalyst.

Industrial Production Methods: In industrial settings, this compound is typically produced via the iodination of oct-2-ene using iodine monochloride or iodine in the presence of a catalyst such as copper iodide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodooct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted alkenes.

    Coupling: Formation of enyne compounds.

    Oxidation: Formation of epoxides and other oxygenated products.

Scientific Research Applications

1-Iodooct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodooct-2-ene in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

    1-Iodooct-1-ene: Similar structure but with the iodine atom attached to the first carbon.

    1-Bromooct-2-ene: Similar structure with a bromine atom instead of iodine.

    1-Chlorooct-2-ene: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 1-Iodooct-2-ene is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its bromine and chlorine analogs. The larger size and lower electronegativity of iodine contribute to its distinct reactivity profile .

Properties

CAS No.

98314-97-7

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

IUPAC Name

1-iodooct-2-ene

InChI

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h6-7H,2-5,8H2,1H3

InChI Key

AYOKYBKEJRXARC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCI

Origin of Product

United States

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